molecular formula C7H4IN3O2 B11736726 3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 619306-86-4

3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11736726
CAS No.: 619306-86-4
M. Wt: 289.03 g/mol
InChI Key: OLSHEAYIOCURLV-UHFFFAOYSA-N
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Description

3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the use of β-enaminone derivatives and NH-5-aminopyrazole under microwave irradiation. The reaction conditions include heating at 180°C for 2 minutes, followed by the addition of nitric acid and sulfuric acid at 60°C under solvent-free microwave irradiation for 10 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and efficiency.

Chemical Reactions Analysis

3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, and microwave irradiation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, potentially affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

619306-86-4

Molecular Formula

C7H4IN3O2

Molecular Weight

289.03 g/mol

IUPAC Name

3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H4IN3O2/c8-4-3-9-11-2-1-5(7(12)13)10-6(4)11/h1-3H,(H,12,13)

InChI Key

OLSHEAYIOCURLV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)I)N=C1C(=O)O

Origin of Product

United States

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